N,N'-Bis-salicylidene-2,3-diamino-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis-salicylidene-2,3-diamino-benzofuran: is a Schiff base compound derived from the condensation of salicylaldehyde and 2,3-diaminobenzofuran. It is known for its chelating properties and is used in various fields of chemistry and industry due to its ability to form stable complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-salicylidene-2,3-diamino-benzofuran typically involves the condensation reaction between salicylaldehyde and 2,3-diaminobenzofuran. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
2C7H6O2+C12H8N2O→C22H16N2O3+2H2O
where C_7H_6O_2 represents salicylaldehyde and C_12H_8N_2O represents 2,3-diaminobenzofuran .
Industrial Production Methods: Industrial production methods for N,N’-Bis-salicylidene-2,3-diamino-benzofuran are similar to laboratory synthesis but are scaled up. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis-salicylidene-2,3-diamino-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis-salicylidene-2,3-diamino-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential due to its ability to chelate metal ions.
Industry: Utilized in the production of catalysts and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-Bis-salicylidene-2,3-diamino-benzofuran primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms. This chelation can inhibit the catalytic activity of metal ions, making it useful in various applications such as metal deactivation in fuels and as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(salicylidene)ethylenediamine
- N,N’-Bis(salicylidene)-1,3-propanediamine
- N,N’-Bis(salicylidene)-1,2-phenylenediamine
Comparison: N,N’-Bis-salicylidene-2,3-diamino-benzofuran is unique due to the presence of the benzofuran moiety, which imparts additional rigidity and electronic properties to the molecule. This makes it distinct from other similar Schiff bases, which may lack the benzofuran ring and therefore have different chemical and physical properties .
Eigenschaften
CAS-Nummer |
15108-19-7 |
---|---|
Molekularformel |
C22H16N2O3 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]-1-benzofuran-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16N2O3/c25-18-10-4-1-7-15(18)13-23-21-17-9-3-6-12-20(17)27-22(21)24-14-16-8-2-5-11-19(16)26/h1-14,25-26H |
InChI-Schlüssel |
WBJRRXSNHBYISQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.